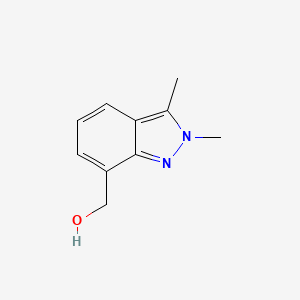

(2,3-Dimethyl-2H-indazol-7-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

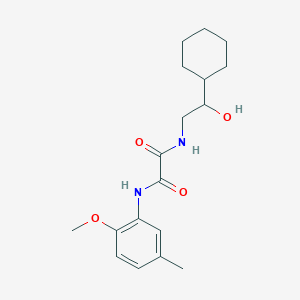

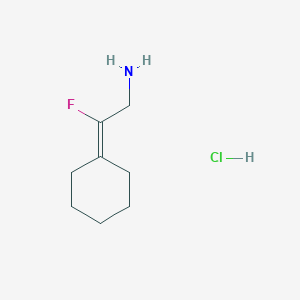

“(2,3-Dimethyl-2H-indazol-7-yl)methanol” is a chemical compound with the CAS Number: 1341039-35-7 and Linear Formula: C10H12N2O . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of “(2,3-Dimethyl-2H-indazol-7-yl)methanol” is represented by the Inchi Code: 1S/C10H12N2O/c1-7-9-5-3-4-8(6-13)10(9)11-12(7)2/h3-5,13H,6H2,1-2H3 .Physical And Chemical Properties Analysis

“(2,3-Dimethyl-2H-indazol-7-yl)methanol” has a molecular weight of 176.22 . It is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

- Synthesis of Antibiotics : The compound has been utilized in the synthesis of complex molecules such as dimethyl sulfomycinamate, a methanolysis product of the sulfomycin family of antibiotics, showcasing its role in intricate chemical synthesis processes (Bagley et al., 2005).

- Creation of Pyrazole and Isoxazole Derivatives : It serves as a precursor in the synthesis of novel pyrazole and isoxazole derivatives, contributing to the expansion of pharmacologically relevant compounds (Hote & Lokhande, 2014).

Fuel and Energy Research

- Alternative "Green" Combustion Fuels : Methanol and its ethers, like dimethyl ether, are central to the search for clean combustion fuels, with studies focusing on novel synthesis routes for these compounds from methanol, highlighting its potential in the "Methanol Economy" (Cassone et al., 2017).

- Hydrogen Generation via Membrane Reactor Technology : Methanol's role as a building block for more complex compounds and as an energy carrier for hydrogen production is significant, with advancements in using membrane reactor technology for generating high-grade hydrogen from methanol (Dalena et al., 2018).

Material Science and Catalysis

- Mechanism of Hydrocarbon Formation : Studies have elucidated the conversion mechanisms of methanol and ethanol to hydrocarbons on synthetic zeolites, contributing to the understanding of catalytic processes and the development of more efficient catalysts (Derouane et al., 1978).

- Catalytic Hydrogenations : The compound has been employed in the synthesis and characterization of novel catalytic materials for the hydrogenation of unsaturated compounds, demonstrating its utility in facilitating chemical transformations (Guerriero et al., 2011).

Propriétés

IUPAC Name |

(2,3-dimethylindazol-7-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-9-5-3-4-8(6-13)10(9)11-12(7)2/h3-5,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIPNBHIBVCAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2649687.png)

![4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid](/img/structure/B2649691.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)